REACTION_SMILES
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[CH3:35][OH:36].[Cl:3][c:4]1[cH:5][c:6]([O:7][c:8]2[cH:9][cH:10][n:11][c:12]3[cH:13][c:14]([O:22][CH3:23])[c:15]([C:18](=[O:19])[O:20][CH3:21])[cH:16][c:17]23)[cH:24][cH:25][c:26]1[NH:27][C:28](=[O:29])[NH:30][CH:31]1[CH2:32][CH2:33]1.[ClH:34].[Na+:2].[OH-:1]>>[Cl:3][c:4]1[cH:5][c:6]([O:7][c:8]2[cH:9][cH:10][n:11][c:12]3[cH:13][c:14]([O:22][CH3:23])[c:15]([C:18](=[O:19])[OH:20])[cH:16][c:17]23)[cH:24][cH:25][c:26]1[NH:27][C:28](=[O:29])[NH:30][CH:31]1[CH2:32][CH2:33]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2c(Oc3ccc(NC(=O)NC4CC4)c(Cl)c3)ccnc2cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cc2nccc(Oc3ccc(NC(=O)NC4CC4)c(Cl)c3)c2cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |